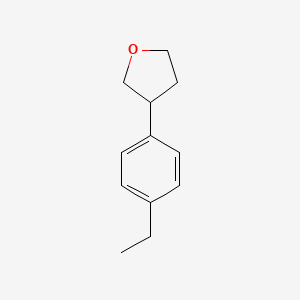

3-(4-Ethylphenyl)tetrahydrofuran

Description

Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Synthesis

The tetrahydrofuran scaffold is a recurring structural unit in a multitude of natural products and biologically active molecules. researchgate.net This prevalence has made the development of synthetic routes to substituted tetrahydrofurans a major focus for organic chemists. These scaffolds are not only components of final target molecules but also serve as valuable intermediates that can undergo further chemical transformations. researchgate.net The presence of the oxygen atom in the ring imparts polarity and the ability to act as a hydrogen bond acceptor, which can be crucial for molecular interactions in biological systems.

The importance of the tetrahydrofuran moiety is underscored by its presence in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. researchgate.net Natural products such as the annonaceous acetogenins, which contain tetrahydrofuran rings, are known for their potent cytotoxic effects on cancer cell lines. This has spurred considerable research into the synthesis of both the natural products themselves and novel, unnatural analogues with potentially improved therapeutic properties.

Overview of Aryl-Substituted Tetrahydrofuran Architectures

Aryl-substituted tetrahydrofurans are a specific class of these heterocyclic compounds where one or more of the hydrogen atoms on the tetrahydrofuran ring are replaced by an aryl group, which is a functional group or substituent derived from an aromatic ring. The introduction of an aryl group can significantly influence the physical, chemical, and biological properties of the tetrahydrofuran scaffold.

These architectures are of great interest in medicinal chemistry and materials science. The aryl moiety can engage in various intermolecular interactions, such as pi-stacking, which can be critical for the binding of a molecule to a biological target. Furthermore, the aryl group provides a site for further functionalization, allowing for the fine-tuning of a molecule's properties. The synthesis of these compounds often involves sophisticated chemical methods that allow for precise control over the stereochemistry of the final product, which is often crucial for its biological activity.

Academic Research Context for 3-(4-Ethylphenyl)tetrahydrofuran within Heterocyclic Chemistry

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the well-established field of 3-aryl-tetrahydrofuran research. The synthesis of this class of compounds has been approached through various innovative methods, reflecting a broad academic interest in accessing these valuable molecular frameworks.

One notable strategy for the synthesis of 3-aryl tetrahydrofurans involves a redox-relay Heck reaction. This method utilizes readily available starting materials like cis-butene-1,4-diol to generate cyclic hemiacetals, which can then be reduced to the target 3-aryl tetrahydrofurans. organic-chemistry.org This approach is valued for its operational simplicity and efficiency. organic-chemistry.org

Another powerful method involves the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. nih.govacs.org This reaction proceeds through an initial addition of the carbanion to the aldehyde, followed by an intramolecular substitution to form the tetrahydrofuran ring. nih.govacs.org A key feature of this method is the high degree of stereocontrol it offers, with the 2-aryl and 3-arylsulfinyl substituents consistently ending up in a trans relationship. nih.gov

Palladium-catalyzed reactions have also been employed to construct 3-aryl-tetrahydrofuran systems. For instance, the reaction of aryl bromides with γ-hydroxy alkenes in the presence of a palladium catalyst can form both a carbon-carbon and a carbon-oxygen bond in a single step, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org This transformation is believed to proceed through an unusual intramolecular insertion of the olefin into a palladium-alkoxide intermediate. organic-chemistry.org

The compound this compound represents a specific example within this class of molecules, featuring a 4-ethylphenyl substituent at the 3-position of the tetrahydrofuran ring. Its synthesis could be envisioned through the application of the general methods described above, by selecting the appropriate aryl starting material. Further research into this specific compound could explore its unique properties and potential applications, building upon the extensive knowledge base established for 3-aryl-tetrahydrofurans.

Physicochemical Properties of Tetrahydrofuran

To provide a foundational understanding, the properties of the parent compound, tetrahydrofuran, are presented below. These properties form the basis for the chemical behavior of its substituted derivatives.

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.8876 g/cm³ (at 20 °C) wikipedia.org |

| Boiling Point | 66 °C wikipedia.org |

| Melting Point | -108.4 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

| CAS Number | 109-99-9 nih.govmerckmillipore.comnist.gov |

This table presents data for the unsubstituted parent compound, Tetrahydrofuran.

Synthetic Approaches to 3-Aryl-Tetrahydrofurans

The following table summarizes some of the key synthetic methodologies developed for the construction of 3-aryl-tetrahydrofuran scaffolds.

| Reaction Name/Type | Key Reactants | Catalyst/Reagents | Key Features |

| Redox-Relay Heck Reaction | cis-Butene-1,4-diol, Aryl halide | Palladium catalyst | Operationally simple and efficient organic-chemistry.org |

| Sulfoxide Carbanion Addition | Aryl 3-chloropropylsulfoxide, Aldehyde | Base (e.g., t-BuOK) | High diastereoselectivity (trans product) nih.govacs.org |

| Palladium-Catalyzed Cyclization | γ-Hydroxy alkene, Aryl bromide | Palladium catalyst, Ligand | Forms C-C and C-O bonds in one step organic-chemistry.org |

Classical Cyclization Strategies for Tetrahydrofuran Ring Formation

Classical methods for forming the tetrahydrofuran ring are foundational in organic synthesis and typically involve the intramolecular cyclization of a linear precursor. These reactions are generally promoted by acids or bases, or proceed through a reductive pathway.

Acid-catalyzed cyclization is a common method for synthesizing tetrahydrofurans, often proceeding via the dehydration of diols or the cyclization of unsaturated alcohols. The industrial production of unsubstituted tetrahydrofuran, for instance, involves the acid-catalyzed cyclodehydration of 1,4-butanediol. researchgate.netchemicalbook.com This principle can be extended to substituted precursors to yield derivatives like 3-aryltetrahydrofurans.

Both Brønsted and Lewis acids can be employed to facilitate these transformations. nih.gov For example, the treatment of specific unsaturated alcohols with a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) can induce cyclization to form the tetrahydrofuran ring. nih.gov The mechanism typically involves the protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by another hydroxyl group or a double bond, leading to ring closure. The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature can also produce tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org

Table 1: Examples of Acid-Catalyzed Cyclization for Tetrahydrofuran Synthesis

| Precursor Type | Catalyst | Key Feature | Citation |

|---|---|---|---|

| 1,4-Butanediol | Homogeneous Acid (e.g., H₂SO₄) | Industrial synthesis of THF | researchgate.net |

| Unsaturated Alcohols | p-TsOH | General method for substituted THFs | nih.gov |

| Tertiary 1,4-Diols | Cerium Ammonium Nitrate | High yield and stereoselectivity | organic-chemistry.org |

Base-mediated strategies for tetrahydrofuran synthesis often rely on intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a suitable leaving group. For instance, treating 3,4-dichlorobutan-1-ol with a Group IA or IIA base is a step in one synthetic route to form a tetrahydrofuran precursor. google.com

More advanced base-catalyzed methods have also been developed. A notable example is the 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols. ic.ac.uk Treatment of these substrates with a base, such as potassium tert-butoxide (ButOK) in tert-butanol (B103910) (ButOH) and tetrahydrofuran (THF), smoothly induces cyclization to yield 2,5-disubstituted-3-phenylsulfonyl tetrahydrofurans in high yield. ic.ac.uk Additionally, chiral Brønsted bases have been used to catalyze the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones, affording 2,3,5-substituted tetrahydrofurans with excellent enantioselectivity. thieme-connect.com

Reductive cyclization offers another versatile route to the tetrahydrofuran core. These methods typically involve the cyclization of a precursor molecule that contains functional groups amenable to reduction, which in turn facilitates ring closure.

One such method is the Mead reductive cyclization of keto-β-lactones, which can be accomplished using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂). nih.gov This process proceeds via an oxocarbenium ion intermediate that is then reduced to form the tetrahydrofuran ring. nih.gov Another approach involves the reductive cyclization of hydroxysulfinyl ketones using triethylsilane and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which allows for the stereocontrolled formation of cis-2,5-disubstituted tetrahydrofurans. acs.org Furthermore, radical carbonylation followed by reductive cyclization of β-hydroxyalkyl aryl chalcogenides provides a pathway to construct 2,5-disubstituted tetrahydrofuran-3-ones. nih.govdiva-portal.org

Table 2: Selected Reductive Cyclization Methods for Tetrahydrofuran Synthesis

| Precursor | Reagents | Method | Citation |

|---|---|---|---|

| Keto-β-lactones | Et₃SiH, BF₃•OEt₂ | Mead Reductive Cyclization | nih.gov |

| Hydroxysulfinyl ketones | Et₃SiH, TMSOTf | Stereocontrolled cyclization | acs.org |

Advanced Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry increasingly relies on metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of complex molecules, including aryltetrahydrofurans.

Palladium catalysts are highly effective in forming C-C and C-O bonds, making them ideal for constructing the aryltetrahydrofuran skeleton. researchgate.net A prominent strategy is the Heck arylation of 2,3-dihydrofuran, which introduces an aryl group at the C2 position. nih.gov Another approach is the redox-relay Heck reaction of cis-butene-1,4-diol, which generates cyclic hemiacetals that can be subsequently reduced to provide 3-aryl tetrahydrofurans. organic-chemistry.org

A highly innovative and stereoselective method involves the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes. organic-chemistry.orgnih.gov This transformation is notable because it forms both a C-C and a C-O bond in a single step, constructing the 3-aryltetrahydrofuran core with high diastereoselectivity. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction likely proceeds through an unusual intramolecular insertion of the olefin into a Palladium(Aryl)(OR) intermediate. organic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for achieving high yields in these reactions. organic-chemistry.orgnih.gov

The palladium-catalyzed reaction between γ-hydroxy alkenes and aryl halides is a prime example of a cross-coupling methodology that simultaneously forms both a carbon-carbon and a carbon-oxygen bond to construct the tetrahydrofuran ring. organic-chemistry.orgnih.gov This process offers a convergent and efficient route to substituted tetrahydrofurans from readily available starting materials. The reaction demonstrates broad scope, accommodating various primary, secondary, and tertiary γ-hydroxy alkenes and reacting with electron-rich and neutral aryl bromides to produce the desired tetrahydrofuran products in good yields. organic-chemistry.org

This powerful strategy highlights the impact of cross-coupling reactions in modern organic synthesis, enabling the rapid assembly of complex heterocyclic structures. nih.gov Stereospecific cross-coupling reactions have also been developed for pre-formed aryl-substituted tetrahydrofurans, allowing for further functionalization of the heterocyclic core. nih.govacs.org

Table 3: Overview of Palladium-Catalyzed Aryltetrahydrofuran Synthesis

| Reactants | Key Features | Bond Formations | Citation |

|---|---|---|---|

| Aryl bromide + γ-Hydroxy alkene | Stereoselective, high diastereoselectivity | C-C and C-O (simultaneous) | organic-chemistry.orgnih.gov |

| 2,3-Dihydrofuran + Aryl halide | Heck arylation | C-C | nih.gov |

Palladium-Catalyzed Cyclization Reactions

Annulation Reactions via Palladium Complexes

Palladium-catalyzed annulation reactions represent a robust strategy for the stereoselective synthesis of substituted tetrahydrofurans. This methodology often involves the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. The transformation proceeds via a catalytic cycle that forms both a C-C and a C-O bond in a single operation, allowing for the construction of up to two new stereocenters with high levels of diastereoselectivity.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting arylpalladium(II) complex then reacts with the alcohol of the γ-hydroxy alkene to form a palladium alkoxide intermediate. A key step in the mechanism is the intramolecular insertion of the olefin into the Pd(Ar)(OR) intermediate. Subsequent reductive elimination yields the tetrahydrofuran product and regenerates the palladium(0) catalyst. The choice of phosphine ligand is critical for optimizing the yield and stereoselectivity of the reaction.

Research has demonstrated that this method is applicable to a range of primary, secondary, and tertiary γ-hydroxy alkenes, which can be coupled with various electron-rich and neutral aryl bromides to produce the corresponding tetrahydrofuran derivatives in good yields. The reactions typically afford trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity.

Table 1: Examples of Palladium-Catalyzed Tetrahydrofuran Synthesis This table is interactive. You can sort and filter the data.

| Entry | γ-Hydroxy Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | 4-Penten-1-ol | 1-Bromo-4-tert-butylbenzene | 75 | >20:1 |

| 2 | (E)-5-Phenyl-4-penten-1-ol | 1-Bromo-4-methoxybenzene | 81 | >20:1 |

| 3 | 1-(4-Pentenyl)cyclopentanol | 2-Bromonaphthalene | 85 | 10:1 |

Photochemical Nickel-Catalyzed Arylation Approaches

Photochemical nickel-catalyzed arylation has emerged as a powerful method for the direct C-H functionalization of tetrahydrofuran (THF). This approach utilizes a dual catalytic system, combining a nickel catalyst with a photoredox catalyst, typically an iridium complex. The reaction is initiated by the photoexcitation of the iridium photocatalyst, which then engages in a single-electron transfer process to activate an aryl halide.

The resulting aryl radical is trapped by a low-valent nickel complex. Concurrently, the photocatalyst can facilitate the abstraction of a hydrogen atom from THF, generating a THF radical. This radical is then captured by the nickel-aryl intermediate. The final C-C bond is formed through reductive elimination from the nickel complex, yielding the 2-aryltetrahydrofuran product and regenerating the active nickel catalyst.

This methodology is advantageous as it allows for the use of readily available THF as a substrate and a wide range of aryl halides as coupling partners. The reaction proceeds under mild conditions, often at room temperature, and demonstrates good functional group tolerance. Mechanistic studies have been conducted to understand the complex interplay between the nickel and photoredox catalytic cycles, including the various oxidation states of nickel involved.

Table 2: Substrate Scope in Photochemical Nickel-Catalyzed Arylation of THF This table is interactive. You can sort and filter the data.

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 4-(Tetrahydrofuran-2-yl)benzonitrile | 89 |

| 2 | 4-Bromoacetophenone | 1-(4-(Tetrahydrofuran-2-yl)phenyl)ethan-1-one | 75 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)tetrahydrofuran | 72 |

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly effective in mediating C-H activation and insertion reactions, which can be applied to the synthesis of aryltetrahydrofurans. One prominent approach involves the use of rhodium carbenoids, which are generated from diazo compounds. These reactive intermediates can undergo C-H insertion into the C-H bonds of tetrahydrofuran.

Specifically, dirhodium catalysts can catalyze the decomposition of methyl aryldiazoacetates to form rhodium carbenoids. These carbenoids are chemoselective, preferentially inserting into secondary C-H bonds over primary ones. When THF is used as the solvent and substrate, the rhodium carbenoid can insert into a C-H bond at the 2-position of the THF ring, leading to the formation of a 2-aryltetrahydrofuran derivative. The use of chiral rhodium catalysts, such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4), allows for asymmetric C-H activation, providing enantiomerically enriched products. researchgate.netacs.org

This method offers a direct route to functionalized tetrahydrofurans with good control over regioselectivity, diastereoselectivity, and enantioselectivity. researchgate.netacs.org

Table 3: Rhodium-Catalyzed C-H Insertion into Tetrahydrofuran This table is interactive. You can sort and filter the data.

| Entry | Aryl Diazoacetate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Methyl phenyldiazoacetate | Rh2(OAc)4 | Methyl 2-phenyl-2-(tetrahydrofuran-2-yl)acetate | 70 | - |

| 2 | Methyl (4-methoxyphenyl)diazoacetate | Rh2(S-DOSP)4 | Methyl 2-(4-methoxyphenyl)-2-(tetrahydrofuran-2-yl)acetate | 85 | 92 |

Copper-Catalyzed Cyclizations

Copper-catalyzed cyclization reactions provide an efficient means to synthesize substituted tetrahydrofurans. A notable example is the ring-opening cyclization of hydroxycyclopropanols. In this process, a strained C-C bond in the cyclopropanol (B106826) ring is cleaved, and a new C(sp³)–O bond is formed to construct the tetrahydrofuran ring. semanticscholar.org

This methodology has been shown to have a broad substrate scope and good functional group tolerance. Both electron-rich and electron-deficient aryl groups on the substrate are well-tolerated, as are various alkyl groups. The reaction typically proceeds with high stereoselectivity, yielding cis-3,5-disubstituted tetrahydrofurans. The synthetic utility of this method has been demonstrated in the total synthesis of natural products containing the tetrahydrofuran scaffold. semanticscholar.org

Table 4: Copper-Catalyzed Synthesis of Substituted Tetrahydrofurans This table is interactive. You can sort and filter the data.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-((1-Hydroxycyclohexyl)methyl)-1-(4-methoxyphenyl)cyclopropan-1-ol | 2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-3-one | 85 |

| 2 | 1-((1-Hydroxycyclohexyl)methyl)-1-phenylcyclopropan-1-ol | 2-Phenyl-1-oxaspiro[4.5]decan-3-one | 92 |

| 3 | 1-((1-Hydroxycyclohexyl)methyl)-1-(4-chlorophenyl)cyclopropan-1-ol | 2-(4-Chlorophenyl)-1-oxaspiro[4.5]decan-3-one | 88 |

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack. This reactivity is harnessed in the intramolecular hydroalkoxylation of hydroxyallenic esters to synthesize substituted dihydrofurans. While this method directly produces an unsaturated ring, the resulting dihydrofuran can be subsequently reduced to the corresponding tetrahydrofuran.

The reaction is typically catalyzed by a combination of a gold(I) complex, such as Ph3PAuCl, and a silver salt co-catalyst, like AgOTf. The gold catalyst activates the allene, facilitating a 5-endo cyclization pathway where the hydroxyl group attacks the central carbon of the allene. This process is highly efficient and selective, yielding 2-alkyl- or 2-aryl-3-ethoxycarbonyl-2,5-dihydrofurans in good to excellent yields. The reaction conditions are mild, often proceeding at room temperature.

Table 5: Gold-Catalyzed Synthesis of 2,5-Dihydrofurans This table is interactive. You can sort and filter the data.

| Entry | Hydroxyallenic Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-(1-hydroxy-3-phenylallyl)buta-2,3-dienoate | Ethyl 2-(1-phenylvinyl)-2,5-dihydrofuran-3-carboxylate | 95 |

| 2 | Ethyl 2-(1-hydroxy-3-(4-methoxyphenyl)allyl)buta-2,3-dienoate | Ethyl 2-(1-(4-methoxyphenyl)vinyl)-2,5-dihydrofuran-3-carboxylate | 92 |

| 3 | Ethyl 2-(1-hydroxy-3-(4-chlorophenyl)allyl)buta-2,3-dienoate | Ethyl 2-(1-(4-chlorophenyl)vinyl)-2,5-dihydrofuran-3-carboxylate | 90 |

Iron-Catalyzed C(sp³)-H Activation Strategies

Iron catalysis is an attractive area of research due to the low cost and low toxicity of iron. Iron-catalyzed C-H activation has been explored for the formation of C-C and C-heteroatom bonds. While the direct iron-catalyzed synthesis of 3-aryltetrahydrofurans via C(sp³)-H activation is still an emerging field, the foundational principles have been established in other systems. researchgate.netnih.govresearchgate.net

These reactions often involve the generation of a highly reactive iron species that can cleave a C-H bond. In the context of tetrahydrofuran, this would involve the activation of a C-H bond at the 3-position. The resulting organoiron intermediate could then, in principle, undergo cross-coupling with an aryl partner. Directing groups are often employed to control the regioselectivity of the C-H activation step. The development of directing-group-free iron-catalyzed C(sp³)-H arylation of tetrahydrofuran remains a significant challenge but holds great promise for sustainable chemical synthesis. researchgate.netnih.govresearchgate.net

Tin-Catalyzed Annulation Reactions

Tin catalysts, particularly tin(IV) chloride (SnCl4) and tin(II) triflate (Sn(OTf)2), are effective Lewis acids for promoting annulation reactions. A diastereoselective (3+2)-annulation of donor-acceptor cyclopropanes with aldehydes provides a route to highly substituted tetrahydrofurans.

In this reaction, the tin catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by the cyclopropane. The cyclopropane, substituted with a donor group (like an alkoxy group) and an acceptor group (like an ester), undergoes ring-opening upon reaction with the activated aldehyde. The resulting intermediate then cyclizes to form the tetrahydrofuran ring. This method allows for the synthesis of pentasubstituted tetrahydrofurans with high diastereoselectivity. The specific stereochemical outcome is dependent on the nature of the tin catalyst and the reaction conditions.

Table 6: Tin-Catalyzed (3+2)-Annulation for Tetrahydrofuran Synthesis This table is interactive. You can sort and filter the data.

| Entry | Cyclopropane | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Ethyl 1-methoxy-2,2-diphenylcyclopropane-1-carboxylate | Benzaldehyde | SnCl4 | 85 | 95:5 |

| 2 | Ethyl 1-methoxy-2-phenylcyclopropane-1-carboxylate | 4-Nitrobenzaldehyde | Sn(OTf)2 | 90 | 98:2 |

| 3 | Ethyl 1-methoxy-2,2-dimethylcyclopropane-1-carboxylate | 2-Naphthaldehyde | SnCl4 | 78 | 92:8 |

Ruthenium-Catalyzed Ene-Yne Coupling and Allylpalladium Cyclization

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like tetrahydrofurans from simple acyclic precursors. Ruthenium and palladium catalysts have been particularly effective in this regard.

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes represents a practical approach for synthesizing 2,5-dihydroxyalkyl-substituted tetrahydrofurans. nih.gov This method can form up to four stereogenic centers with controlled relative stereochemistry in a single step. nih.gov While not a direct ene-yne coupling, related ruthenium-catalyzed reactions, such as the metathesis of enynes, establish foundational principles for C-C bond formation prior to cyclization. illinois.edu

Palladium catalysis has been extensively used for synthesizing aryltetrahydrofurans. A notable method involves the reaction of aryl bromides with γ-hydroxy alkenes, which forms both a C-C and a C-O bond in a single operation with high diastereoselectivity. organic-chemistry.orgnih.gov This transformation is believed to proceed through an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The use of specific phosphine ligands, such as DPE-Phos, has been shown to significantly improve reaction yields. organic-chemistry.org This approach is effective for creating various 2,3- and 2,5-disubstituted tetrahydrofurans. nih.gov

Furthermore, palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides provides an efficient route to functionalized chiral tetrahydrofurans. acs.orgthieme-connect.com This [3+2] cycloaddition generates products bearing multiple contiguous stereocenters with excellent yields and stereoselectivities. thieme-connect.com The mechanism involves the oxidative addition of a palladium(0) catalyst to the vinyl epoxide, creating a π-allyl palladium(II) intermediate which then undergoes cyclization. thieme-connect.com The formation of the tetrahydrofuran ring via an η³-allylpalladium intermediate is a key step in the synthesis of natural products like Pachastrissamine (Jaspine B). researchgate.net

| Catalyst/Ligand | Reactants | Product Type | Diastereomeric Ratio (dr) | Yield |

| Pd₂(dba)₃ / DPE-Phos | Aryl Bromide, γ-Hydroxy Alkene | 2,5-Disubstituted THF | up to >20:1 | Good |

| Pd₂(dba)₃·CHCl₃ / Chiral Ligand (L1/L2) | Vinyl Epoxide, β-Keto Enol Ether | Functionalized THF Acetal | up to >20:1 | up to 97% |

Radical-Mediated Cyclization Reactions

Radical cyclizations are a cornerstone in the synthesis of five-membered rings, offering mild reaction conditions and high functional group tolerance. These methods are particularly useful for constructing the 3-aryltetrahydrofuran scaffold.

Reductive Radical Cyclization

Reductive radical cyclization typically involves the generation of a carbon-centered radical that subsequently adds to an intramolecular tethered alkene. A common approach for synthesizing substituted tetrahydrofurans utilizes organoselenium intermediates. For instance, β-(allyloxy)alkyl aryl selenides undergo reductive radical cyclization in the presence of tributyltin hydride (Bu₃SnH) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). nih.govacs.org This method efficiently produces 2-substituted 4-methyltetrahydrofurans in high yields. nih.govacs.org

Another variant is the radical carbonylation/reductive cyclization of β-hydroxyalkyl aryl chalcogenides. This process, conducted under carbon monoxide pressure, yields 2,5-disubstituted tetrahydrofuran-3-ones. researchgate.net Interestingly, the stereochemical outcome can differ depending on the specific radical pathway. While the cyclization of β-(allyloxy)alkyl aryl selenides predominantly affords trans isomers, the radical carbonylation method tends to produce cis isomers. nih.govresearchgate.net

| Precursor | Reagents | Product | Key Outcome |

| β-(allyloxy)alkyl aryl selenide | Bu₃SnH, AIBN | 2-substituted 4-methyl-THF | High yield, predominantly trans |

| Vinylogous carbonate from β-hydroxyalkyl aryl chalcogenide | AIBN/TTMSS, CO (80 atm) | 2,5-disubstituted THF-3-one | Predominantly cis isomers |

Diastereoselective Control in Radical Cyclizations

Achieving high diastereoselectivity is a critical goal in synthetic organic chemistry. In radical cyclizations, stereocontrol can be influenced by several factors, including reaction temperature and the use of catalysts. For reductive radical cyclizations initiated with triethylborane, lowering the reaction temperature from ambient to -45 °C can further enhance the selectivity for the trans diastereomer. nih.govacs.org

A more advanced strategy for achieving stereocontrol involves metalloradical catalysis (MRC). nih.govacs.org Cobalt(II)-based catalytic systems have been successfully developed for asymmetric radical cascade bicyclizations of 1,6-enynes, demonstrating that MRC can be a general approach for controlling both enantioselectivity and diastereoselectivity in complex radical reactions. nih.govacs.org In other systems, highly diastereoselective cyclizations have been achieved where a single product is formed, showcasing the potential for precise stereochemical control in the synthesis of complex heterocyclic systems. researchgate.net

Stereoselective and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making stereoselective and asymmetric synthesis a paramount objective in the preparation of compounds like this compound.

Diastereoselective Approaches

Numerous diastereoselective methods for synthesizing substituted tetrahydrofurans have been developed, leveraging both substrate and reagent control.

One approach involves the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. nih.govacs.org This reaction proceeds through an initial aldol-type addition followed by an intramolecular Sₙ2 reaction to form the tetrahydrofuran ring. A key feature of this method is that the 2-aryl and 3-arylsulfinyl substituents are consistently formed in a trans relationship with high diastereoselectivity. nih.govacs.org The selectivity is attributed to a cyclic transition state during the initial addition step. nih.govacs.org

As discussed previously, both reductive radical cyclizations and group transfer cyclizations of acyclic precursors provide high diastereoselectivity, typically favoring the formation of trans-disubstituted tetrahydrofurans with diastereomeric ratios reaching up to 10:1. nih.govacs.org The palladium-catalyzed coupling of aryl bromides with γ-hydroxy alkenes is another powerful tool, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with diastereoselectivities as high as >20:1. organic-chemistry.orgnih.gov

The stereochemical outcome in these reactions is often dictated by thermodynamic and steric factors within the transition state, leading to the preferential formation of the most stable diastereomer.

| Method | Precursors | Key Feature | Diastereomeric Ratio (dr) |

| Sulfoxide-Aldehyde Reaction | Aryl 3-chloropropylsulfoxide, Aldehyde | Consistent trans 2,3-substitution | High |

| Reductive Radical Cyclization | β-(allyloxy)alkyl aryl selenide | Favors trans isomers | up to 10:1 |

| Group Transfer Cyclization | β-(allyloxy)alkyl aryl telluride | Favors trans isomers | up to 10:1 |

| Palladium-Catalyzed Cyclization | Aryl Bromide, γ-Hydroxy Alkene | High selectivity for trans products | up to >20:1 |

Enantioselective Catalytic Systems

The development of catalytic enantioselective methods for synthesizing chiral tetrahydrofurans is crucial due to the prevalence of this structural motif in biologically active natural products. chemistryviews.org While numerous strategies exist for forming the tetrahydrofuran ring, methods that catalytically control the stereocenters remain a significant area of research. chemistryviews.org

Palladium-catalyzed asymmetric cycloaddition reactions have emerged as a powerful tool for constructing enantioenriched tetrahydrofuran derivatives. nih.gov One such approach involves the formal [3+2] cycloaddition between gem-difluoroalkenes and racemic vinyl epoxides or vinylethylene carbonates. nih.gov This reaction, utilizing a readily available (R)-BINAP ligand at a low loading, produces 2,2-difluorotetrahydrofurans in moderate to high yields with excellent enantioselectivity, reaching up to 98% ee. nih.gov A key advantage of this method is the ability to generate both chiral diastereomers in a single synthetic sequence. nih.gov

Another sophisticated strategy employs a synergistic palladium(0)/rhodium(III) bimetallic system for the asymmetric decarboxylative [3+2] cycloaddition of vinylethylene carbonates with α,β-unsaturated carbonyl compounds. researchgate.net This process efficiently constructs tetrahydrofurans with three contiguous stereocenters under mild conditions. researchgate.net Furthermore, dual catalysis involving photo-HAT (hydrogen atom transfer) and nickel has enabled the enantioselective C(sp³)-H functionalization of simple oxacycles, providing a direct route to enantiomerically enriched tetrahydrofurans from abundant hydrocarbon feedstocks. organic-chemistry.org

Copper-catalyzed reactions also provide an effective pathway. A sequential one-pot process involving a Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols yields 2,5-polysubstituted tetrahydrofurans with high yields and enantioselectivities up to 97% ee. chemistryviews.org

Table 1: Examples of Enantioselective Catalytic Systems for Tetrahydrofuran Synthesis

| Catalytic System | Reaction Type | Ligand/Auxiliary | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Palladium | Formal [3+2] Cycloaddition | (R)-BINAP | Up to 98% | nih.gov |

| Palladium(0)/Rhodium(III) | Decarboxylative [3+2] Cycloaddition | Chiral Ligand | High | researchgate.net |

| Copper | Asymmetric Henry/Iodocyclization | Chiral Ligand | Up to 97% | chemistryviews.org |

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries offer a reliable method for inducing stereoselectivity in the synthesis of complex molecules. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed. clockss.orgacs.org The Evans oxazolidin-2-one is a well-known example of a versatile chiral auxiliary. bath.ac.uk Recent developments have focused on immobilizing these auxiliaries on polymer supports, which facilitates their recovery and reuse, aligning with green chemistry principles. bath.ac.uk Although transferring solution-phase techniques to solid-supported systems often requires re-optimization of reaction conditions, this approach has proven effective for asymmetric enolate alkylation reactions, yielding α-alkylated acids in good yields and with excellent enantioselectivity (87-99% ee). bath.ac.uk The resin-bound auxiliary can often be recycled multiple times with minimal loss in stereoselectivity. bath.ac.uk

Ligand-controlled synthesis represents a more atom-economical approach where a chiral ligand, used in catalytic amounts, complexes with a metal center to create a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov The development of novel, highly effective chiral ligands is paramount. Recently, new P-chirogenic bisphosphorus ligands, such as YuePhos, have been developed. nih.gov These ligands can be synthesized in a straightforward two-pot method from commercially available starting materials. nih.gov By simply switching between different chiral ligands, a ligand-dependent diastereodivergent palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition has been achieved, allowing for the selective synthesis of multiple stereoisomers of products with up to three adjacent stereocenters. nih.gov This level of control, where the choice of ligand dictates which diastereomer is formed, is a significant challenge and a major achievement in asymmetric synthesis. nih.gov

Table 2: Comparison of Chiral Auxiliary and Ligand-Controlled Strategies

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliary | A stoichiometric, recoverable chiral molecule is temporarily attached to the substrate to direct stereochemistry. clockss.orgbath.ac.uk | High reliability and predictability; can be recycled, especially when polymer-supported. bath.ac.uk | Requires additional steps for attachment and removal; not atom-economical in the traditional sense. bath.ac.uk |

| Ligand-Controlled | A catalytic amount of a chiral ligand creates a chiral environment around a metal center, inducing asymmetry. nih.gov | Highly atom-economical; a small amount of ligand can generate large quantities of chiral product. nih.gov | Requires discovery and synthesis of effective ligands; ligand performance can be highly specific to the reaction. nih.gov |

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce waste, minimize toxicity, and conserve energy, are increasingly influencing the design of synthetic routes. jddhs.com For the synthesis of tetrahydrofurans and related compounds, several sustainable methodologies have been explored.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry as it eliminates solvent waste and simplifies product purification. cmu.edu Microwave-assisted organic synthesis is particularly well-suited for solventless reactions. sciforum.net For example, the condensation of phenylacetic acids with salicylaldehyde (B1680747) derivatives to form 3-arylcoumarins has been achieved in good yields by mixing the neat reactants with a catalytic amount of base and irradiating them with microwaves. sciforum.net This approach avoids the use of bulk solvents and significantly reduces reaction times. sciforum.net Solid-state reactions, where powdered reactants are mixed and ground together, sometimes with a catalyst, also represent a form of solvent-free synthesis and can lead to different products or selectivities compared to solution-phase reactions. cmu.edu

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating methods. ajrconline.orgajrconline.org This technique has been applied to the synthesis of various heterocycles, including furans, pyrroles, and thiophenes, through Paal-Knorr condensation of 1,4-diketones. organic-chemistry.org In the context of tetrahydrofuran (THF) synthesis, microwave irradiation has been investigated for the acid-catalyzed cyclodehydration of 1,4-butanediol. researchgate.net This method, particularly when combined with reusable heterogeneous catalysts like zeolites, presents a greener alternative to the traditional industrial process, which requires high temperatures and pressures. researchgate.net The use of microwaves adds to the efficiency and sustainability of the synthesis. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 3-Arylcoumarin Synthesis | Hours | 15-30 minutes | Often Higher | scirp.org |

| Paal-Knorr Condensation | Hours | Minutes | Significant | organic-chemistry.org |

Ultrasound-Mediated Processes

Ultrasound irradiation (sonication) offers another energy-efficient method for promoting chemical reactions. The process, known as sonocatalysis, involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and enhance mass transfer. mdpi.com This technique has been successfully used for the one-pot, three-component synthesis of various heterocyclic compounds in water, a green solvent. mdpi.com For instance, the synthesis of 3-aryl coumarin (B35378) derivatives has been shown to be faster and higher-yielding under ultrasound irradiation compared to conventional heating methods. scirp.org The application of ultrasound represents a simple, efficient, and environmentally friendly approach to synthesizing complex molecules. scirp.orgmdpi.com

Heterogeneous Catalysis and Reusable Systems

In THF synthesis, reusable heterogeneous zeolites have been employed as solid acid catalysts for the cyclodehydration of 1,4-butanediol, offering an environmentally benign alternative to traditional homogeneous acid catalysts. researchgate.net Other solid catalysts, such as β-cyclodextrin, have also been used and can be recovered and reused. researchgate.net

A modern and highly efficient approach involves the use of magnetically recoverable nanocatalysts. nih.gov These catalysts consist of a magnetic core (e.g., iron oxide) coated with a shell containing the active catalytic sites. nih.gov After the reaction is complete, the catalyst can be easily and quickly removed from the reaction mixture using an external magnet, eliminating the need for filtration. nih.gov This technology combines high catalytic efficiency with exceptional reusability, making it a highly sustainable option for various chemical syntheses. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-ethylphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMIJKBOGKZXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Characterization of 3 4 Ethylphenyl Tetrahydrofuran

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. These analyses are fundamental to predicting a molecule's chemical properties, including its reactivity, polarity, and spectroscopic characteristics. By employing various computational techniques, a detailed picture of the electron distribution and orbital interactions can be constructed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov

For the parent compound tetrahydrofuran (B95107), DFT calculations at the B3LYP/6-311++G(2d,2p) level have determined the HOMO-LUMO energy gap to be 6.558 eV, indicating high chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for Tetrahydrofuran (THF)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.215 |

| LUMO | -0.657 |

| Energy Gap (ΔE) | 6.558 |

Data calculated at the B3LYP/6-311++G(2d,2p) level of theory for the parent compound, THF.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the constant electron density surface of the molecule. wolfram.com

Different colors on the MEP map represent varying electrostatic potential values:

Red: Indicates regions of the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Represents regions of the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For a molecule like 3-(4-Ethylphenyl)tetrahydrofuran, the MEP map would be expected to show a region of negative potential (red) around the oxygen atom of the tetrahydrofuran ring due to its high electronegativity and lone pairs of electrons. The aromatic ring would also influence the charge distribution. This visual representation provides valuable insights into intermolecular interactions and the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This delocalization, also known as hyperconjugation, contributes to the stabilization of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation interaction energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can identify key intramolecular charge transfer (ICT) pathways and their stabilizing effects. acadpubl.eu For the parent THF molecule, significant stabilizing interactions involve the lone pairs on the oxygen atom donating into adjacent anti-bonding orbitals.

Table 2: Illustrative NBO Second-Order Perturbation Energies E(2) for Tetrahydrofuran (THF)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| σ C(5) – H(12) | σ* C(4) – H(11) | 2.36 |

| σ C(5) – H(13) | σ* C(1) – O(2) | 2.10 |

| σ C(5) – H(13) | σ* C(3) – C(4) | 1.55 |

Illustrative data for the parent compound, THF, showing hyperconjugative interactions.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry provides powerful tools for modeling reaction pathways and calculating their energy profiles. These methods allow for the investigation of reaction mechanisms, the identification of transition states and intermediates, and the determination of activation energies, which govern the reaction rates.

Density Functional Theory (DFT) Calculations for Mechanistic Insight

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the optimized geometries of reactants, products, and transition states along a proposed reaction coordinate. luc.edu

By calculating the energies of these structures, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. DFT has been successfully used to study reaction mechanisms such as the autoxidation of tetrahydrofuran, providing calculated energy barriers for key steps like hydrogen abstraction. researchgate.net Such calculations are crucial for building detailed kinetic models of chemical processes. doi.orguh.edu

Table 3: Hypothetical Reaction Energy Profile Data from DFT Calculations

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +22.5 |

| I | Intermediate | +5.7 |

| TS2 | Transition State 2 | +18.9 |

| P | Products | -10.3 |

This table illustrates the type of data obtained from DFT calculations for a hypothetical two-step reaction, showing the relative energies of stationary points along the reaction pathway.

Prediction of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H). wikipedia.orglibretexts.org KIE studies are a powerful experimental and theoretical tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. princeton.edu

The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between bonds to the lighter and heavier isotopes; a bond to a heavier isotope has a lower ZPVE and is therefore stronger. libretexts.org

Primary KIE: Occurs when the isotopically substituted atom is directly involved in bond-making or bond-breaking in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is observed. youtube.com

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond cleavage, but the hybridization or bonding environment of the atom changes during the reaction. These effects are smaller (kH/kD is often close to 1). wikipedia.orglibretexts.org

Computational methods like DFT can be used to model the vibrational frequencies of reactants and transition states for both isotopologues, allowing for the theoretical prediction of KIEs. Agreement between calculated and experimental KIEs provides strong support for a proposed reaction mechanism.

Table 4: Typical Kinetic Isotope Effects and Their Mechanistic Implications

| KIE Value (k_light / k_heavy) | Type | General Interpretation |

|---|---|---|

| > 2 | Primary | C-H bond breaking in or before the rate-determining step. |

| ≈ 1 | Primary or Secondary | C-H bond is not broken in the rate-determining step. |

Conformational Analysis and Stability Predictions

The conformational landscape of this compound is primarily dictated by the puckering of the tetrahydrofuran (THF) ring and the orientation of the bulky 4-ethylphenyl substituent. The THF ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the twisted (C₂) and the bent or "envelope" (Cₛ) forms. The energy difference between these conformers is typically very small. tsinghua.edu.cn Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying the most stable geometries.

A conformational analysis would typically be initiated by performing a systematic scan of the key dihedral angles of the molecule. For this compound, this involves rotating the C-C bond connecting the phenyl group to the THF ring and simultaneously exploring the puckering coordinates of the THF ring itself. DFT calculations, using functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p)), would be employed to calculate the single-point energy at each step of the scan. nih.gov The low-energy structures identified from this scan are then subjected to full geometry optimization to locate the true energy minima on the potential energy surface.

Subsequent frequency calculations on these optimized structures confirm them as stable conformers (i.e., having no imaginary frequencies) and provide their zero-point vibrational energies (ZPVE) and thermal corrections. tsinghua.edu.cn The relative stability of each conformer is then determined by comparing their Gibbs free energies at a standard temperature (e.g., 298.15 K). rsc.org It is expected that the steric hindrance from the 3-substituted 4-ethylphenyl group would create a higher energy barrier for pseudorotation of the THF ring compared to the unsubstituted molecule, leading to more distinct and well-defined stable conformers. The results of such an analysis are crucial for understanding the molecule's average structure in solution and predicting its reactivity.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Envelope (Cₛ) - Axial | - | - | - |

| Envelope (Cₛ) - Equatorial | - | - | - |

| Twist (C₂) - Axial | - | - | - |

| Twist (C₂) - Equatorial | - | - | - |

Spectroscopic Parameter Prediction for Mechanistic Studies

Computational spectroscopy is a powerful tool for elucidating reaction mechanisms by providing theoretical spectra of proposed intermediates and transition states. By comparing calculated spectroscopic parameters with experimental data, it is possible to identify transient species that are difficult to characterize otherwise.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Elucidation of Intermediates

Theoretical calculations of NMR chemical shifts have become an indispensable tool for confirming molecular structures and distinguishing between isomers. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting the NMR isotropic shielding constants of nuclei. nih.govresearchgate.net

For a proposed reaction mechanism involving this compound, the first step is to optimize the geometry of the reactant, product, and all plausible intermediates. These calculations are often performed using a functional like B3LYP with a basis set such as 6-311+G(d,p). nih.gov Following geometry optimization, GIAO calculations are performed at the same or a higher level of theory to compute the absolute shielding tensors (σ) for each nucleus (¹H and ¹³C). nih.gov

The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. The predicted chemical shifts can be further improved by applying a linear scaling factor, derived from correlating a set of calculated shieldings with known experimental shifts for similar compounds, to correct for systematic errors in the computational method. acs.org

By generating a predicted NMR spectrum for each potential intermediate, a direct comparison can be made with in situ experimental NMR data. A strong correlation between the predicted and observed spectra provides compelling evidence for the presence of a specific intermediate, thereby helping to validate or refute a proposed reaction pathway.

| Carbon Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| Aromatic C1' | - | - | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis for Reaction Monitoring

Computational vibrational analysis provides a theoretical means to predict the FT-IR and FT-Raman spectra of molecules. This is particularly useful for reaction monitoring, where the disappearance of reactant-specific vibrational modes and the appearance of product-specific modes can be tracked over time. irdg.org

The process begins with the DFT optimization and subsequent frequency calculation for the reactant, intermediates, and the final product. These calculations yield the harmonic vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). researchgate.net Because the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental spectra. researchgate.net

For a reaction involving this compound, key vibrational modes would be monitored. For example, the C-O-C stretching modes of the tetrahydrofuran ring, the aromatic C=C stretching bands of the ethylphenyl group, and the aliphatic C-H stretching vibrations would have characteristic frequencies. If a reaction involves the opening of the THF ring, for instance, the disappearance of the characteristic C-O-C ether stretch and the appearance of a new hydroxyl (-OH) stretching band would be clear indicators of the reaction's progress.

By simulating the spectra of all species involved in the reaction, a detailed map of expected spectral changes can be constructed. This allows researchers to assign specific bands in the experimental spectra to specific molecules, providing a powerful method for monitoring reaction kinetics and identifying the formation of intermediates and products in real-time. core.ac.ukchimia.ch

| Vibrational Mode | This compound (Reactant) | Hypothetical Ring-Opened Product |

|---|---|---|

| O-H Stretch | N/A | ~3450 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2960 | ~2960 |

| Aromatic C=C Stretch | ~1610, 1515 | ~1610, 1515 |

| C-O-C Asymmetric Stretch | ~1070 | N/A |

Derivatization and Functionalization Strategies of 3 4 Ethylphenyl Tetrahydrofuran

Introduction of Additional Functional Groups on the Tetrahydrofuran (B95107) Ring

Information regarding the selective introduction of functional groups such as hydroxyl, amino, or carbonyl moieties onto the tetrahydrofuran ring of 3-(4-Ethylphenyl)tetrahydrofuran is not documented. General strategies for the functionalization of tetrahydrofurans often involve C-H activation, oxidation, or ring-opening reactions, followed by the introduction of new substituents. However, the specific application of these methods to this compound, including reaction conditions, regioselectivity, and yields, has not been reported.

Modifications of the 4-Ethylphenyl Group

No literature was found describing modifications to the 4-ethylphenyl substituent of this compound. Such modifications could theoretically include benzylic oxidation of the ethyl group to an acetyl or carboxyl group, or electrophilic aromatic substitution on the phenyl ring. However, no published research confirms these transformations for this specific molecule.

Synthetic Utility as a Chemical Building Block

There are no available studies that utilize this compound as a starting material or intermediate in the synthesis of more complex molecules. Its potential as a building block in areas such as medicinal chemistry or materials science remains unexplored in the current body of scientific literature.

Analytical Derivatization for Stereochemical Determination

Methods for the analytical derivatization of this compound for the purpose of determining its stereochemistry have not been described. Chiral derivatizing agents are often employed to separate enantiomers or diastereomers by chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The development of such a method for this compound would require specific investigation.

Q & A

Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)tetrahydrofuran, and what analytical techniques are used to confirm its structure?

Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization strategies. For example, a derivative synthesis (e.g., 3-aminotetrahydrofuran in ) may involve coupling 4-ethylbenzene with a tetrahydrofuran precursor under catalytic conditions. Key steps include temperature control (e.g., 0°C for intermediates) and purification via column chromatography .

Analytical Techniques:

- NMR Spectroscopy : Confirm regiochemistry and substituent placement (e.g., ¹H/¹³C NMR for backbone verification) .

- GC/HPLC : Assess purity (≥98% as per analytical standards in ) and detect byproducts .

- Mass Spectrometry : Validate molecular weight (e.g., 415 g/mol for a related tetrahydrofuran derivative in ).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., tetrahydrofuran’s low boiling point, 66°C) .

- Storage : Keep in sealed containers at -20°C for stability, avoiding oxidizers and strong acids/bases .

- Waste Disposal : Segregate hazardous waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?

Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., L-proline in ) to induce stereoselectivity during cyclization or coupling steps.

- Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, a related synthesis achieved 98% ee using GC analysis .

- Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran itself) may enhance selectivity by stabilizing transition states .

Q. What methodologies are recommended for resolving contradictions in thermodynamic property measurements of tetrahydrofuran derivatives?

Answer:

- Cross-Validation : Compare experimental data (e.g., vapor pressure, enthalpy of vaporization) with computational models (e.g., COSMO-RS or DFT calculations) .

- High-Precision Techniques : Use adiabatic calorimetry for heat capacity measurements and static vapor pressure cells for phase equilibrium studies .

- Data Harmonization : Reference databases like NIST Chemistry WebBook to reconcile discrepancies in properties like logP or polarity .

Q. How should researchers address challenges in characterizing the molecular interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities, leveraging topological polar surface area (TPSA ≈ 9.2 Ų for THF derivatives) and hydrophobicity (XLogP) data .

- In Vitro Assays : Validate interactions via fluorescence quenching or SPR (surface plasmon resonance) with purified proteins .

- Metabolic Stability Testing : Assess degradation pathways using liver microsomes and LC-MS/MS to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.